RuCl(TsDPEN)(mes) serves as a catalyst for the asymmetric hydrogenation of various unsaturated substrates, including ketones, alkenes, and imines. This process involves the addition of hydrogen (H₂) to a molecule in a stereoselective manner, meaning it preferentially forms one specific stereoisomer of the product molecule. The (R,R)-configuration of the TsDPEN ligand in RuCl(TsDPEN)(mes) plays a crucial role in achieving high enantioselectivity, meaning high yields of a specific enantiomer.
This reaction involves the conversion of alkenes into aldehydes using carbon monoxide (CO) and hydrogen. RuCl(TsDPEN)(mes) demonstrates catalytic activity in hydroformylation reactions, enabling the selective formation of specific aldehyde products.
RuCl(TsDPEN)(mes) exhibits catalytic activity in transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule, such as isopropanol, to an acceptor molecule, like an unsaturated ketone or imine. This process offers an alternative to traditional hydrogenation using H₂ gas, making it potentially more sustainable and atom-efficient.
Data on the specific physical and chemical properties of N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]-ruthenium is not available in the open scientific literature.
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